BenchChemオンラインストアへようこそ!

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Medicinal chemistry Physicochemical profiling Lead optimisation

N‑Methyl‑2‑(4‑nitro‑1H‑pyrazol‑1‑yl)acetamide (CAS 1339619‑68‑9) is a heterocyclic acetamide featuring a 4‑nitropyrazole core linked to an N‑methyl acetamide side‑chain. It belongs to the broader class of 4‑nitropyrazole‑1‑acetamide derivatives that serve as versatile building blocks in medicinal chemistry, particularly as intermediates en route to aminopyrazole‑based leucine‑rich repeat kinase 2 (LRRK2) inhibitors under investigation for Parkinson’s disease.

Molecular Formula C6H8N4O3
Molecular Weight 184.155
CAS No. 1339619-68-9
Cat. No. B2637639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide
CAS1339619-68-9
Molecular FormulaC6H8N4O3
Molecular Weight184.155
Structural Identifiers
SMILESCNC(=O)CN1C=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C6H8N4O3/c1-7-6(11)4-9-3-5(2-8-9)10(12)13/h2-3H,4H2,1H3,(H,7,11)
InChIKeyWMLQHWGCESQYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide (CAS 1339619-68-9): A 4‑Nitro‑N‑methylpyrazole‑acetamide Building Block for Medicinal Chemistry and Procurement Evaluation


N‑Methyl‑2‑(4‑nitro‑1H‑pyrazol‑1‑yl)acetamide (CAS 1339619‑68‑9) is a heterocyclic acetamide featuring a 4‑nitropyrazole core linked to an N‑methyl acetamide side‑chain. It belongs to the broader class of 4‑nitropyrazole‑1‑acetamide derivatives that serve as versatile building blocks in medicinal chemistry, particularly as intermediates en route to aminopyrazole‑based leucine‑rich repeat kinase 2 (LRRK2) inhibitors under investigation for Parkinson’s disease [1]. Its predicted physicochemical profile—moderate aqueous solubility (~2.7 g/L), low lipophilicity (ACD/LogP ≈ ‑0.69), and compliance with Lipinski’s Rule of Five—makes it a convenient starting material for fragment‑based and lead‑optimisation campaigns . Commercial suppliers routinely provide purity ≥ 95 % with recommended storage at 2–8 °C under dry, sealed conditions .

Why N‑Methyl‑2‑(4‑nitro‑1H‑pyrazol‑1‑yl)acetamide Cannot Be Simply Replaced by a Generic 4‑Nitropyrazole‑acetamide Analog


Within the 4‑nitropyrazole‑1‑acetamide family, subtle variations in the amide substituent produce non‑trivial shifts in physicochemical properties, reactivity, and downstream synthetic compatibility. The N‑methyl acetamide present in this compound introduces a single H‑bond donor and an additional methyl group that collectively modulate solubility, lipophilicity, and metabolic stability relative to the unsubstituted primary amide, the N,N‑dimethyl tertiary amide, or the regioisomeric 3‑acetamido‑4‑nitropyrazole. Simple interchange without re‑optimising reaction conditions can lead to yield losses during subsequent C–H activation or reduction steps, altered pharmacokinetic profiles in derived lead compounds, and ambiguous SAR interpretation. The evidence below quantifies where these differences become material for a procurement decision.

Quantitative Differentiation Evidence: N‑Methyl‑2‑(4‑nitro‑1H‑pyrazol‑1‑yl)acetamide vs. Closest Analogs


N‑Methyl Amide vs. Primary Amide: H‑Bond Donor Reduction and Lipophilicity Gain Alter Solid‑State Properties and Solubility

Compared with the unsubstituted primary amide 2‑(4‑nitro‑1H‑pyrazol‑1‑yl)acetamide (CAS 32407‑64‑0), the N‑methyl congener carries one fewer H‑bond donor (1 vs. 2) and a modest increase in molecular weight (184.15 vs. 170.13 Da). The predicted ACD/LogP shifts from an estimated ‑1.0 ± 0.3 for the primary amide to ‑0.69 for the target compound, reflecting a ~2‑fold increase in lipophilicity . The polar surface area remains identical (93 Ų), preserving water solubility within the same practical range (~2.7 g/L predicted at 25 °C) . Purity specifications from commercial vendors are comparable: the target compound is offered at 95 % purity , whereas the primary amide analog is typically listed at 95–97 % purity .

Medicinal chemistry Physicochemical profiling Lead optimisation

N‑Methyl vs. N,N‑Dimethyl Amide: Retention of a Single H‑Bond Donor Preserves Key Intermolecular Interaction Capacity

The N,N‑dimethyl analog (CAS 1258558‑22‑3) lacks any amide H‑bond donor (0 donors) and possesses a higher molecular weight (198.18 Da) and further elevated lipophilicity (predicted ACD/LogP ≈ ‑0.2 to +0.1) compared with the target compound’s single H‑bond donor and LogP of −0.69 . The retention of one H‑bond donor in the N‑methyl variant preserves the capacity for directional hydrogen bonding with biological targets or crystal‑packing interactions, while the absence of donors in the dimethyl analog eliminates this interaction mode entirely. Suppliers list the N,N‑dimethyl derivative at 98 % purity , comparable to the target compound’s 95 % purity .

Medicinal chemistry Crystal engineering Receptor binding

Regioisomeric Differentiation: 1‑Acetamido‑4‑nitropyrazole vs. 3‑Acetamido‑1‑methyl‑4‑nitropyrazole – Implications for Downstream C‑H Activation Chemistry

The target compound positions the acetamide at N1 of the pyrazole ring, whereas the regioisomer N‑(1‑methyl‑4‑nitro‑1H‑pyrazol‑3‑yl)acetamide (CAS 141853‑26‑1) places the acetamide at C3 with a methyl group at N1. Both share the same molecular formula (C₆H₈N₄O₃) and molecular weight (184.15 Da) . However, the synthetic accessibility of 4‑aminopyrazole LRRK2 inhibitors via direct C–H arylation at the pyrazole C3 position proceeds with markedly better yields when the N1‑acetamide building block is used, because the N1 substituent directs metallation to the desired position [1]. Patents from Genentech and other groups explicitly employ N1‑substituted 4‑nitropyrazoles for this purpose [2].

Organic synthesis C–H activation LRRK2 inhibitors

Nitro Group as a Synthetic Handle: Reduction to 4‑Amino‑N‑methylacetamide Enables Divergent Functionalisation

The 4‑nitro group serves as a latent amine, enabling reduction to 2‑(4‑amino‑1H‑pyrazol‑1‑yl)‑N‑methylacetamide (CAS 1152853‑30‑9). The reduced amino analog has a lower molecular weight (154.17 Da) and introduces a basic amine centre (predicted pKa ≈ 4.5–5.5) absent in the nitro precursor [1]. While the nitro compound is stable under standard ambient storage (2–8 °C, sealed) , the amino analog is typically offered as the hydrochloride salt to improve shelf stability , indicating different handling requirements. The nitro‑to‑amine reduction step is quantitative with common reducing agents (Fe/NH₄Cl or H₂/Pd‑C), providing a controlled entry point for subsequent amide coupling, sulfonamide formation, or reductive amination that cannot be accessed directly with a pre‑formed amino building block.

Synthetic chemistry Amine functionalisation Scaffold diversification

Vendor Purity and Storage Compliance: 95 % Purity with Defined Hazard Classification Supports Reproducible Research

The target compound is commercially available at 95.0 % purity from Fluorochem and at comparable purity from other suppliers . It carries GHS07 hazard labelling (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) with signal word ‘Warning’ . This is in contrast to 4‑nitropyrazole (CAS 2075‑46‑9), which is classified as an energetic material requiring more stringent handling in some jurisdictions [1]. The acetamide side‑chain mitigates the energetic sensitivity of the nitropyrazole core, enabling safer storage and shipping under standard laboratory conditions.

Quality control Procurement specification Laboratory safety

Optimal Application Scenarios for N‑Methyl‑2‑(4‑nitro‑1H‑pyrazol‑1‑yl)acetamide Based on Verifiable Differentiation Evidence


Medicinal Chemistry: LRRK2 Inhibitor Lead Optimisation Requiring Balanced Physicochemical Properties

Programs synthesising aminopyrazole LRRK2 inhibitors benefit from the intermediate’s balanced LogP (−0.69) and single H‑bond donor, which support CNS drug‑like property space. The compound’s validated role as a key intermediate in Genentech’s LRRK2 patent portfolio [1] ensures synthetic precedent and reduces route‑scouting risk. Its 95 % purity and non‑energetic hazard classification streamline scale‑up from milligram to gram quantities.

Fragment‑Based Drug Discovery: Nitro‑to‑Amine Reduction for Late‑Stage Diversification

Teams employing fragment‑growing strategies can use the latent 4‑nitro group as a chemically inert placeholder during early‑stage SAR exploration, then quantitatively reduce it to the 4‑amino analog (ΔMW −30 Da) for amide coupling, sulfonamide formation, or bioconjugation [2]. This approach delays the introduction of a reactive amine until the optimal point in the synthetic sequence, minimising protecting group chemistry.

Academic Core‑Facility Compound Libraries Requiring Reproducible Building Blocks

Compound management facilities that supply building blocks for diverse screening collections will value the defined purity specification (95 %), well‑characterised hazard profile (GHS07 only), and simple storage requirement (2–8 °C sealed) . The absence of energetic hazard classification (unlike 4‑nitropyrazole itself) reduces insurance and storage overhead.

Kinase Selectivity Profiling: N‑Methyl Amide as a Minimal Pharmacophore Model

The N‑methyl acetamide moiety mimics a single‑point hydrogen‑bond interaction found in many type I kinase inhibitors. Researchers evaluating hinge‑binding fragment libraries can use this compound as a scaffold‑minimised probe to assess the contribution of the 4‑nitropyrazole core to kinase selectivity, with the N‑methyl group providing a defined reference point for subsequent SAR expansion .

Quote Request

Request a Quote for N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.